molecular formula C6H9N3O B1317171 2-Hydrazino-6-methoxypyridine CAS No. 74677-60-4

2-Hydrazino-6-methoxypyridine

Cat. No.: B1317171
CAS No.: 74677-60-4
M. Wt: 139.16 g/mol
InChI Key: BYKHMSRXEDLDRS-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methoxypyridine is an organic compound with the molecular formula C6H9N3O It is characterized by a pyridine ring substituted with a hydrazino group at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazino-6-methoxypyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 2-chloro-6-methoxypyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at temperatures ranging from 0 to 150°C yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-6-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reactions typically involve hydrazine hydrate and solvents like ethanol or acetonitrile.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Various substituted pyridines depending on the reactants used.

Scientific Research Applications

2-Hydrazino-6-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-methoxypyridine involves its interaction with various molecular targets. The hydrazino group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Hydrazinopyridine
  • 2-Hydrazino-4-methoxypyridine
  • 2-Hydrazino-6-chloropyridine

Comparison: Compared to similar compounds, 2-Hydrazino-6-methoxypyridine is unique due to the presence of the methoxy group at the sixth position. This substitution can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-4-2-3-5(8-6)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHMSRXEDLDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579147
Record name 2-Hydrazinyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74677-60-4
Record name 2-Hydrazinyl-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-6-methoxypyridine (compound 12; 2.87 g, 20 mmol) and anhydrous hydrazine (11 mL, excess) was heated under argon on a steam bath overnight. The mixture was allowed to cool to 23° C. and then was extracted with Et2O (10×10 mL). The combined ether extracts were rotary evaporated to afford 1.58 g (57%) of 2-hydrazino-6-methoxypyridine 13 as a yellow liquid that was ˜95% pure by NMR: 1H NMR (CDCl3) δ 7.38 (pseudo-t, 1), 6.20 (d, J =8.0 Hz, 1), 6.09 (d, J=8.0 Hz, 1), 5.71 (bs, 1, exchanges upon addition of D2O, NH), 3.84 (s, 3, OCH3), 3.1 (bs, 2, exchanges upon addition of D2O, NH2). A solution of this hydrazine (1.58 g, 11 mmol) in 10 mL of absolute ethanol was combined with a solution of 1 (1.8 g, 10 mmol) in 20 mL of absolute ethanol, and the reaction mixture produced a precipitate within several minutes. The mixture was allowed to stand at 23° C. overnight. The solid was collected by suction filtration, washed with a small amount of ethanol, and was dried in vacuo, giving 1.65 g of the methoxy precursor 14. An additional 510 mg of this precipitated from the filtrate after it had been concentrated on a rotary evaporator to a small volume. Combined yield: 2.15 g (76%): mp 161-162° C. (ethanol). 1H NMR ((CD3)2SO) δ 10.45 (s, 1, exchanges upon addition of D2O, OH), 8.25 (s, 1, H4), 8.04 (d, J=8.2 Hz, 1), 7.88 (pseudo-t, 1), 7.54 (d,J=8.2 Hz, 1), 7.36 (s, 1), 7.26 (d, J=8.25 Hz, 1), 6.68 (d, J=7.9 Hz, 1), 6.64 (pseudo-t 1), 3.92 (s, 3, OCH3), 3.90 (s, 3, OCH3). Low-resolution DCI mass spectrum, m/z 284 (100%, MH+). Exposure of this compound to molten C5H5N.HCl for 10 min effected removal of the hydroxy pyridine protecting group only, by 1H NMR. Exposure to BBr3 in CH2Cl2 solution at 23° C. overnight effected the removal of the phenolic protecting group only, giving 15: mp 198-199° C. (ethanol). 1H NMR ((CD3)2SO) δ 8.17 (s, 1, H4), 7.98 (d, 1), 7.88 (pseudo-t, 1), 7.54 (d, 1), 7.12 (m, 3), 6.67 (d, 1), 3.92 (s, 3, OCH3). Low-resolution DCI mass spectrum, m/z 270 (100%, MH+). X-ray quality crystals of 15 were grown from absolute ethanol and a crystal structure deterrnination was made; the crystal structure of the compound is shown in FIG. 1. Robinson et al. (1999), “A Boron-Containing Estrogen Mimic,” J. Act Crystallogr. C55:1701-1704.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

90 g (0.626 mol) of 6-methoxy-2-chloropyridine and 313.4 g of hydrazine hydrate were refluxed for 18 hours with stirring. The reaction mixture was cooled and the oil of the bottom layer was separated. The top layer was extracted three times with diethyl ether (total volume of 450 ml). The oil and the bottom layer left after extraction with diethyl ether were distilled under reduced pressure to remove the hydrazine hydrate. The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide and extracted twice with diethyl ether (total volume 300 ml). The ether extract was dried with potassium hydroxide and combined with the ether solution. The mixture was distilled to afford 22.2 g of the desired product having a boiling point of 144° to 150° C./19-20 mmHg (yield 25%). Upon cooling, the product crystallized providing crystals having a melting point of about 30° to 40° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
313.4 g
Type
reactant
Reaction Step One
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Hydrazino-6-methoxypyridine contribute to the structure and function of the synthesized boron-containing estrogen mimic?

A1: this compound serves as a crucial building block in the synthesis of the boron-containing estrogen mimic, 1,2-Dihydro-1,6-dihydroxy-2-(2-methoxy-6-pyridyl)-2,3,1-benzodiazaborine (6) []. Specifically, it reacts with 2-formyl-4-methoxybenzeneboronic acid, ultimately leading to the formation of the target compound after a subsequent demethylation step [].

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